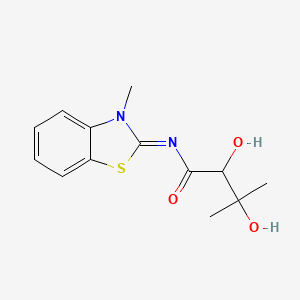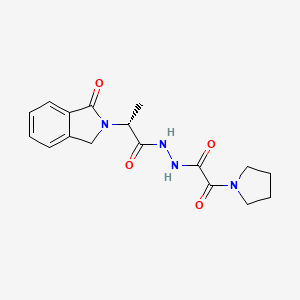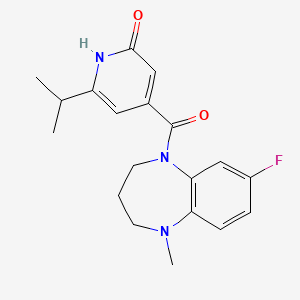
2,3-dihydroxy-3-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dihydroxy-3-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)butanamide, also known as MitoBloCK-6, is a mitochondria-targeting compound that has been widely used in scientific research. It is a potent inhibitor of mitochondrial complex II, which plays a crucial role in the electron transport chain and ATP synthesis.
Mecanismo De Acción
2,3-dihydroxy-3-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)butanamide inhibits mitochondrial complex II by binding to the ubiquinone-binding site of the enzyme. This leads to a decrease in electron transfer and ATP synthesis, as well as an increase in ROS production. The exact mechanism by which 2,3-dihydroxy-3-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)butanamide induces these effects is still under investigation, but it is thought to involve alterations in mitochondrial membrane potential and calcium homeostasis.
Biochemical and Physiological Effects
2,3-dihydroxy-3-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)butanamide has been shown to induce a range of biochemical and physiological effects in different cell types. These include decreased ATP production, increased ROS production, altered mitochondrial morphology, and induction of apoptosis. Additionally, 2,3-dihydroxy-3-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)butanamide has been shown to have neuroprotective effects in models of Parkinson's disease and stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-dihydroxy-3-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)butanamide has several advantages for lab experiments, including its high potency and specificity for mitochondrial complex II. However, it also has some limitations, including its potential toxicity and the need for careful dosing and monitoring. Additionally, the effects of 2,3-dihydroxy-3-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)butanamide may vary depending on the cell type and experimental conditions used.
Direcciones Futuras
There are several future directions for research on 2,3-dihydroxy-3-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)butanamide. One area of interest is the development of more potent and selective inhibitors of mitochondrial complex II. Additionally, further studies are needed to elucidate the exact mechanism by which 2,3-dihydroxy-3-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)butanamide induces its effects on mitochondrial function and to explore its potential therapeutic applications in diseases such as cancer and neurodegenerative disorders. Finally, there is a need for more research on the potential side effects of 2,3-dihydroxy-3-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)butanamide and its safety for use in humans.
Métodos De Síntesis
2,3-dihydroxy-3-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)butanamide can be synthesized using a multistep process that involves the reaction of 3-methyl-1,3-benzothiazol-2-amine with 3-bromo-2-hydroxy-3-methylbutan-1-one, followed by a series of purification steps. The final product is obtained in high yield and purity, making it suitable for scientific research.
Aplicaciones Científicas De Investigación
2,3-dihydroxy-3-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)butanamide has been widely used in scientific research due to its potent inhibitory effect on mitochondrial complex II. It has been shown to induce a range of physiological and biochemical effects, including decreased ATP production, increased reactive oxygen species (ROS) production, and altered mitochondrial morphology. These effects have been studied in a variety of cell types, including cancer cells, neurons, and cardiomyocytes.
Propiedades
IUPAC Name |
2,3-dihydroxy-3-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-13(2,18)10(16)11(17)14-12-15(3)8-6-4-5-7-9(8)19-12/h4-7,10,16,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKDBOOJNATIRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)N=C1N(C2=CC=CC=C2S1)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydroxy-3-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4,4-trifluoro-2,3-dihydroxy-N-methyl-N-[(1-methylpiperidin-4-yl)methyl]-3-phenylbutanamide](/img/structure/B7437838.png)
![N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B7437841.png)
![N-[1-(2-bromophenyl)pyrrolidin-3-yl]-4-hydroxy-1,2-dimethylpyrrolidine-2-carboxamide](/img/structure/B7437848.png)
![4-(Imidazo[1,2-b]pyridazine-3-carbonylamino)-2,2-dimethylbutanoic acid](/img/structure/B7437854.png)
![2-Methyl-2-[[2-(4-methylpyridin-3-yl)acetyl]amino]propanoic acid](/img/structure/B7437857.png)

![4-methyl-N-[2-(3-methylmorpholin-4-yl)ethyl]-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7437880.png)


![[3-(Hydroxymethyl)-2,3-dihydroindol-1-yl]-(2-methyltetrazol-5-yl)methanone](/img/structure/B7437914.png)
![1-(2-methoxy-5-methylpyridin-3-yl)-3-[5-(2-methylcyclopropyl)-1H-pyrazol-3-yl]urea](/img/structure/B7437922.png)

![2,2,3,3-Tetramethyl-1-[(2-oxoazepan-3-yl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7437933.png)
![4-[(3,5-Diethyl-1,2-oxazol-4-yl)methylcarbamoyl]bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B7437939.png)